molecular formula C13H13N3O2 B12966669 3-Nitro-N-(2-phenylethyl)-4-pyridinamine

3-Nitro-N-(2-phenylethyl)-4-pyridinamine

Cat. No.: B12966669
M. Wt: 243.26 g/mol
InChI Key: UWEULJATTBRQPK-UHFFFAOYSA-N
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Description

3-nitro-N-(2-phenylethyl)pyridin-4-amine is an organic compound with the molecular formula C13H13N3O2 It features a pyridine ring substituted with a nitro group at the 3-position and an N-(2-phenylethyl)amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-phenylethyl)pyridin-4-amine typically involves the nitration of N-(2-phenylethyl)pyridin-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-phenylethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 3-amino-N-(2-phenylethyl)pyridin-4-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-phenylethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(2-phenylethyl)pyridin-2-amine: Similar structure but with the nitro group at the 2-position.

    3-methyl-N-(2-phenylethyl)pyridin-4-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3-nitro-N-(2-phenylethyl)pyridin-4-amine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position allows for specific interactions and reactions that are distinct from its analogs.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-nitro-N-(2-phenylethyl)pyridin-4-amine

InChI

InChI=1S/C13H13N3O2/c17-16(18)13-10-14-8-7-12(13)15-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,14,15)

InChI Key

UWEULJATTBRQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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